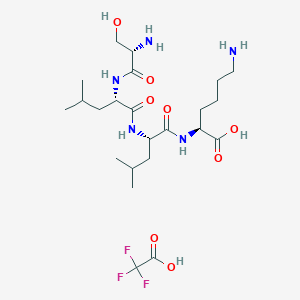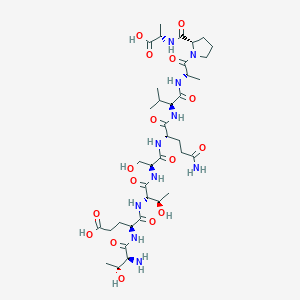
Autocamtide-2-related inhibitory peptide TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Autocamtide-2-related inhibitory peptide (TFA) is a highly specific and potent inhibitor of CaMKII with an IC50 of 40 nM.
Scientific Research Applications
Role in Neurology and Synaptic Plasticity
- Autocamtide-2-related inhibitory peptide (AIP) significantly influences long-term potentiation (LTP) in spinal dorsal horn and hippocampal slices. Its application prior to LTP induction can block LTP, suggesting its crucial role in the modulation of synaptic plasticity (Liu Xian-guo, 2003); (H. Murakoshi et al., 2017).
In Cardiac Research
- AIP has been observed to regulate cytokine secretion and expression of matrix metalloproteinases in rat cardiac fibroblasts, indicating a potential role in cardiac health and disease management (Zhong Yong-jun, 2010).
Cellular Function and Molecular Biology
- It plays a role in cellular functions such as mitochondrial membrane potential regulation, reactive oxygen species production, and intracellular signaling pathways (K. Odagiri et al., 2009).
Enzyme Interaction Studies
- AIP's interaction with the catalytic domains of enzymes has been analyzed, providing insights into enzyme regulation mechanisms and self-association processes (A. Hudmon et al., 2001).
Therapeutic Approaches in Neurodegenerative Diseases
- Modulation of CaMKII by AIP has been studied in the context of Alzheimer's disease, suggesting its potential in neuroprotection strategies (Kim‐Fung Lin et al., 2004).
Other Notable Applications
AIP has been implicated in various physiological processes such as Ca(2+)/calmodulin-dependent protein kinase II (CaMKII) activation in oocyte activation, implicating its role in reproductive biology (C. Tatone et al., 2002).
It has been utilized to study the regulation of channels like the CLC-3 chloride channels, shedding light on its role in ion channel regulation and cellular excitability (P. Huang et al., 2001).
AIP's role in modulating CaMKII function and its impact on synaptic and motor deficits in experimental models of Parkinsonism reveals its potential in neurological disorder research (B. Picconi et al., 2004).
properties
Molecular Formula |
C₆₆H₁₂₆N₂₂O₂₁F₃ |
|---|---|
Molecular Weight |
1611.76 |
sequence |
One Letter Code: KKALRRQEAVDAL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





